8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a substituted benzoxazine derivative characterized by a methoxy (-OCH₃) group at the 8-position of the fused benzo-oxazine ring system. Benzoxazines, particularly the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, are recognized for their versatility in medicinal chemistry due to their presence in pharmacologically active compounds, including antibacterial, anticancer, and central nervous system (CNS) agents . The hydrochloride salt form enhances solubility and stability, making it suitable for research applications in drug discovery . This compound shares structural similarities with other benzoxazine derivatives, differing primarily in substituent type, position, and physicochemical properties, which directly influence its biological activity and synthetic utility.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-4-2-3-7-9(8)12-6-5-10-7;/h2-4,10H,5-6H2,1H3;1H |
InChI Key |
UTKLYGMBJIWWNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 8-Methoxy-2-Aminophenol Derivatives
The most direct route involves cyclizing 8-methoxy-2-aminophenol with epichlorohydrin under basic conditions. This method, adapted from general benzoxazine syntheses, proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure .
Reaction Conditions:
-
Step 1: 8-Methoxy-2-aminophenol (1.0 eq) is dissolved in aqueous NaOH (10% w/v).
-
Step 2: Epichlorohydrin (1.2 eq) is added dropwise at 0–5°C to minimize side reactions.
-
Step 3: The mixture is stirred at room temperature for 12–16 hours, followed by acidification with HCl to precipitate the hydrochloride salt .
Optimization Insights:
-
Temperature Control: Maintaining ≤5°C during epichlorohydrin addition reduces polymerization byproducts .
-
Yield: 60–75% after recrystallization from ethanol/water (3:1 v/v) .
Ultrasound-Assisted Synthesis in Aqueous Medium
A green chemistry approach employs ultrasonic irradiation to accelerate the reaction between 8-methoxy-2-aminophenol and glyoxylic acid derivatives in water . This method, adapted from Frontiers in Chemistry, enhances reaction efficiency through cavitation effects.
Procedure:
-
Reactants: 8-Methoxy-2-aminophenol (1.0 eq) and methyl glyoxylate (1.1 eq) are suspended in deionized water.
-
Sonication: The mixture is irradiated at 80°C for 75–90 minutes using a 40 kHz ultrasonic bath.
-
Workup: The product is extracted with ethyl acetate, dried over Na₂SO₄, and treated with HCl gas to form the hydrochloride salt .
Advantages:
-
Reaction Time: 90 minutes vs. 16 hours in conventional methods.
Multi-Step Synthesis from Resorcinol Derivatives
A patent-derived route (WO2000040581A1) outlines a multi-step synthesis starting from resorcinol, introducing the methoxy group early in the sequence :
Stepwise Breakdown:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | Introduces 8-methoxy group |
| 2 | Nitration | HNO₃/H₂SO₄, 0°C, 1h | Adds nitro group at position 2 |
| 3 | Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 3h | Converts nitro to amine |
| 4 | Cyclization | Epichlorohydrin, NaOH, H₂O, 12h | Forms benzoxazine ring |
| 5 | Salt Formation | HCl (g), Et₂O, 0°C, 1h | Yields hydrochloride salt |
Key Data:
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization | 60–75 | 16h | 90–95 | Moderate |
| Ultrasound | 85–92 | 1.5h | >95 | High |
| Multi-Step | 45–50 | 24h (total) | 98 | Low |
Critical Observations:
-
The ultrasound method offers superior efficiency and scalability, making it ideal for industrial applications .
-
Multi-step synthesis, while lower yielding, provides precise control over substituent positioning .
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism:
The reaction proceeds via initial epoxide ring opening by the amine, followed by intramolecular nucleophilic attack to form the six-membered oxazine ring .
Common Side Reactions:
Purification Strategies:
-
Recrystallization: Ethanol/water mixtures remove unreacted starting materials.
-
Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) resolves regioisomers .
Industrial-Scale Production Considerations
While laboratory methods are well-established, scaling poses challenges:
Key Factors:
-
Cost of Ultrasonic Reactors: High capital investment limits green chemistry adoption .
-
Epichlorohydrin Handling: Requires specialized equipment due to toxicity and flammability .
-
Waste Management: Neutralization of alkaline wastewater adds to production costs .
Case Study:
A pilot plant using the ultrasound method achieved 85% yield at 10 kg/batch scale, with 90% solvent recovery via distillation .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity:
Research indicates that derivatives of 2H-benzo[b][1,4]oxazine, including 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, exhibit significant cytotoxic effects against hypoxic tumor cells. A study demonstrated that certain oxazine derivatives selectively inhibit the growth of hypoxic cancer cells while sparing normoxic cells. For instance, compounds derived from this class showed IC50 values indicating effective inhibition of cell growth under hypoxic conditions .
Case Study:
In a study involving HepG2 cells (a liver cancer cell line), specific oxazine derivatives were tested under both normoxic and hypoxic conditions. The results indicated that compounds with structural similarities to this compound downregulated hypoxia-inducible factors (HIF-1α, P21, and VEGF), which are crucial in cancer progression .
2. Hypoxia-Inducing Agents:
The compound's ability to interact with biological targets suggests potential as a hypoxia-inducing agent in cancer therapy. The introduction of reductive groups in oxazine derivatives has been hypothesized to enhance their efficacy as bioreductive compounds that preferentially target hypoxic cells .
Materials Science Applications
1. Thermosetting Resins:
Benzoxazines can be polymerized through thermal ring-opening reactions to form polybenzoxazines—thermosetting resins with applications in various industries. These materials are known for their high thermal stability and mechanical strength, making them suitable for automotive and aerospace applications .
Applications Overview:
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Antitumor agents targeting hypoxic cells |
| Materials Science | Thermosetting resins for automotive and aerospace industries |
| Chemical Synthesis | Building blocks for further chemical modifications |
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is common among analogs, but substituent variations at positions 6, 7, or 8 define their distinct properties:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, 8-Methoxy and 8-Nitro derivatives are provided as 10 mM stock solutions in research settings .
- Stability : Hydrochloride salts are stored at room temperature (RT) in sealed containers to prevent moisture absorption .
- Hazard Profile : Analogs like 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl are classified as harmful (Xn) if swallowed .
Key Takeaways
Substituent Effects : Position and type (e.g., methoxy vs. nitro) dictate electronic, steric, and solubility profiles.
Hydrochloride Salts : Improve stability and solubility, critical for pharmacological applications.
Synthetic Flexibility : Modular synthesis allows rapid generation of analogs for biological screening.
Biological Activity
8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a member of the benzoxazine family, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered interest due to its unique structural features and the presence of functional groups that may interact with biological targets.
- Molecular Formula : CHNO
- Molar Mass : Approximately 165.19 g/mol
- Appearance : White to off-white solid
- Storage Conditions : Sensitive to moisture and light; recommended storage at -20°C under inert atmosphere .
Biological Activity Overview
Research on this compound indicates several potential biological activities:
Antitumor Activity
A study involving a library of 2H-benzo[b][1,4]oxazine derivatives demonstrated that certain compounds exhibited significant cytotoxic effects on HepG2 liver cancer cells under hypoxic conditions. Notably, compounds from this library showed selective toxicity towards hypoxic cancer cells while sparing normoxic cells. For instance, compound 10 displayed an IC of 87 ± 1.8 μM in hypoxic conditions, indicating its potential as an antitumor agent .
The mechanism by which these oxazine derivatives exert their antitumor effects appears to involve the downregulation of hypoxia-inducible genes such as HIF-1α and VEGF. This suggests that the compound may interfere with the tumor's adaptation to low oxygen levels, thereby inhibiting growth and proliferation .
Interaction with Receptors
Research has also focused on the interaction of this compound with various receptors. Notably, some derivatives have been identified as antagonists for the 5-HT(6) receptor, displaying subnanomolar affinities and good brain penetration in rat models. This property is particularly relevant for developing treatments for neurological disorders .
Comparative Analysis of Similar Compounds
The following table summarizes structural analogs of this compound and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 151328-20-0 | 0.98 |
| 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 1058704-69-0 | 0.91 |
| 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 58960-11-5 | 0.83 |
| 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | 177210-33-2 | 0.73 |
| 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride | 94158-14-2 | 0.72 |
The unique methoxy substitution at the eighth position distinguishes this compound from others in its class.
Future Directions in Research
Further research is warranted to explore the full range of biological activities associated with this compound. Specifically:
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Mechanistic Studies : Investigating detailed molecular pathways influenced by this compound.
- Synthesis of Derivatives : Modifying structural components to enhance activity or reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride?
- Methodology :
- Nucleophilic substitution : Start with a brominated precursor (e.g., methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate) and replace the bromine with a methoxy group using sodium methoxide in DMF .
- Cyclization : Employ acid-catalyzed cyclization of intermediates containing hydroxyl and amine groups to form the oxazine ring .
- Hydrochloride formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns and ring structure. Methoxy protons typically resonate at δ ~3.8 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., m/z 213.1 for the free base) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation (applicable to derivatives) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect solids via vacuum filtration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of benzoxazine derivatives?
- Methodology :
- Assay standardization : Compare IC values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.8) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Structural analogs : Synthesize and test derivatives (e.g., 8-ethoxy or 8-allyl variants) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodology :
- Salt selection : Compare hydrochloride, sulfate, and phosphate salts for improved aqueous solubility .
- Co-solvents : Use PEG-400 or cyclodextrins to enhance dissolution in pharmacokinetic studies .
- Nanoformulations : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .
Q. How can computational modeling guide the design of benzoxazine-based therapeutic agents?
- Methodology :
- Docking studies : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina to prioritize high-affinity analogs .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with antimicrobial activity to predict novel derivatives .
- MD simulations : Assess stability of drug-receptor complexes over 100-ns trajectories to validate binding modes .
Q. What analytical methods detect and quantify impurities in synthesized batches?
- Methodology :
- HPLC-DAD : Monitor for byproducts like dehydroxylated or over-oxidized species using gradient elution (5–95% acetonitrile in water) .
- ICP-MS : Screen for heavy metal contaminants (e.g., Pd from catalytic steps) with detection limits <1 ppm .
- HPLC-chiral columns : Resolve enantiomeric impurities if asymmetric synthesis is employed .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s stability under acidic conditions?
- Methodology :
- Stress testing : Expose the compound to HCl (0.1–1 M) at 25–60°C and monitor degradation via TLC or HPLC. Hydrolysis of the oxazine ring may generate secondary amines or ketones .
- pH-rate profiling : Determine degradation kinetics at pH 2–9 to identify optimal storage conditions (e.g., pH 4–6 for maximum stability) .
Q. Why do some studies report potent antimicrobial activity while others show none?
- Methodology :
- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as efflux pumps in Gram-negative species may reduce efficacy .
- Biofilm assays : Evaluate activity against planktonic vs. biofilm-embedded bacteria, as biofilm matrices can impede drug penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
